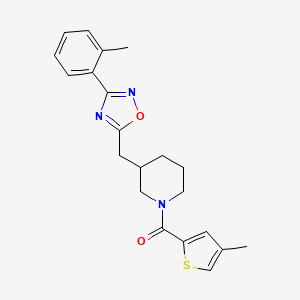

(4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

The compound (4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a hybrid structure integrating three pharmacologically relevant moieties:

- 1,2,4-Oxadiazol-5-yl: A heterocyclic ring known for metabolic stability and hydrogen-bonding capabilities, linked to an o-tolyl (ortho-methylphenyl) group, which introduces steric effects.

- Piperidinylmethanone: A piperidine ring connected via a ketone linker, modulating solubility and conformational flexibility.

Properties

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-14-10-18(27-13-14)21(25)24-9-5-7-16(12-24)11-19-22-20(23-26-19)17-8-4-3-6-15(17)2/h3-4,6,8,10,13,16H,5,7,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLVUQPMYILNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methylthiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.51 g/mol. The structure features a 4-methylthiophen moiety, an oxadiazole ring, and a piperidine group, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazole show inhibitory effects against various cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial activity against both bacterial and fungal strains. For instance, oxadiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro . The presence of the thiophene ring is believed to enhance this activity.

Anti-inflammatory Effects

Several studies suggest that oxadiazole compounds can exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been documented in various models, indicating potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The piperidine moiety may interact with enzymes involved in cancer proliferation pathways.

- Receptor Modulation : The compound may act as a modulator for receptors associated with inflammation and pain pathways.

- Reactive Oxygen Species (ROS) Regulation : Some studies indicate that oxadiazole derivatives can modulate oxidative stress responses in cells.

Study 1: Anticancer Activity Assessment

In a recent study published in Pharmaceutical Research, researchers synthesized various oxadiazole derivatives and assessed their cytotoxicity against human cancer cell lines. The study found that specific modifications in the structure significantly enhanced anticancer activity, with IC50 values ranging from 10 to 30 µM for the most active compounds .

Study 2: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity was conducted using disk diffusion methods against several pathogenic strains. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics.

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Heterocyclic Core and Substituent Effects

The target compound’s 1,2,4-oxadiazole core distinguishes it from analogs with other heterocycles (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Key Observations:

- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound offers greater electron-withdrawing capacity compared to the 1,2-oxazole in the MAO-B inhibitor . This may enhance metabolic stability but reduce polarity, impacting bioavailability.

- Thiadiazole vs.

- Triazole Derivatives : Triazoles () exhibit varied hydrogen-bonding patterns due to nitrogen-rich cores, often influencing kinase or protease targeting .

Substituent-Driven Properties

- Ortho vs. This could affect receptor binding pocket interactions .

- Thiophene Modifications : The 4-methylthiophen-2-yl group in the target contrasts with the unsubstituted thiophen-2-yl in . Methylation may enhance membrane permeability but reduce aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.